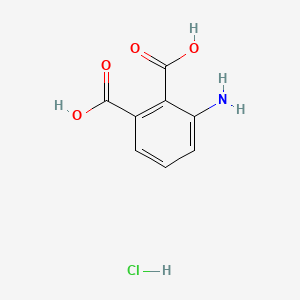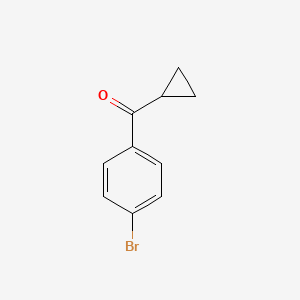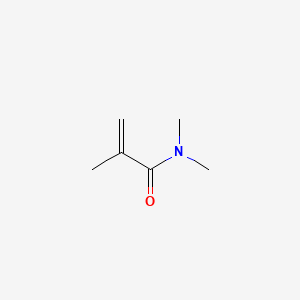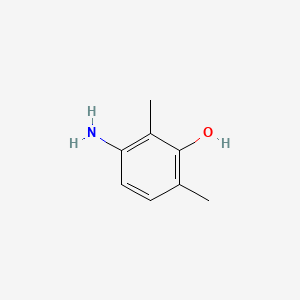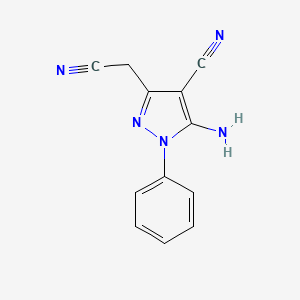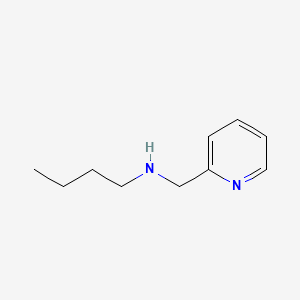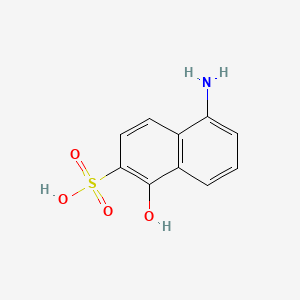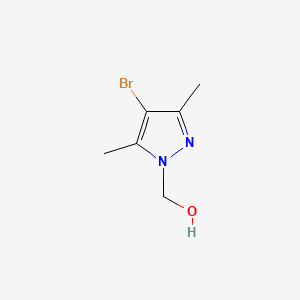
(4-Brom-3,5-dimethyl-1H-pyrazol-1-yl)methanol
Übersicht
Beschreibung
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol is a useful research compound. Its molecular formula is C6H9BrN2O and its molecular weight is 205.05 g/mol. The purity is usually 95%.
The exact mass of the compound (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87543. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Bipyrazolen
Diese Verbindung dient als Vorläufer bei der Synthese von 1,4′-Bipyrazolen . Bipyrazole zeichnen sich durch ihre vielfältigen pharmakologischen Aktivitäten aus, darunter entzündungshemmende, antimikrobielle und krebshemmende Eigenschaften.
Herstellung von Hexakoordinationskomplexen
Es wird verwendet, um feste Hexakoordinationskomplexe durch Reaktion mit Dimethyl- und Divinyl-Zinnchlorid herzustellen. Diese Komplexe haben potenzielle Anwendungen in der Materialwissenschaft und Katalyse.
Entwicklung von pharmazeutischen Verbindungen
Die Verbindung wird bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet . Sein Bromatom kann in Kreuzkupplungsreaktionen substituiert werden, was zu neuen Molekülen mit potenziellen therapeutischen Wirkungen führt.
Studien zur biologischen Aktivität
Forscher verwenden diese Verbindung, um ihre biologische Aktivität zu untersuchen. Es kann als Inhibitor für bestimmte biologische Pfade wirken, was für die Entwicklung neuer Medikamente entscheidend ist .
Molekulardokkingstudien
Es wird in Molekulardokkingstudien verwendet, um die Orientierung eines Moleküls zum aktiven Zentrum eines Proteins vorherzusagen . Dies ist entscheidend für das Verständnis von Medikament-Rezeptor-Wechselwirkungen und die Entwicklung wirksamerer Medikamente.
Wirkmechanismus
Target of Action
It’s known that 4-substituted pyrazoles, a group to which this compound belongs, can act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
It’s suggested that 4-substituted pyrazoles can inhibit the activity of liver alcohol dehydrogenase , an enzyme involved in the metabolism of alcohols.
Biochemical Pathways
Given its potential inhibitory effect on liver alcohol dehydrogenase , it could impact the alcohol metabolism pathway.
Result of Action
As a potential inhibitor of liver alcohol dehydrogenase , it could potentially affect the metabolism of alcohols in the body.
Biochemische Analyse
Biochemical Properties
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit oxidative phosphorylation and ATP-32P exchange reactions . Additionally, it affects energy-dependent and independent calcium uptake . These interactions suggest that (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol can modulate cellular energy metabolism and calcium signaling pathways.
Cellular Effects
The effects of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to reduce acetylcholinesterase activity, which is crucial for neural transmission . This reduction can lead to significant behavioral changes and impairments in body movement . Moreover, the compound’s impact on oxidative stress markers like malondialdehyde indicates its role in modulating oxidative stress responses .
Molecular Mechanism
At the molecular level, (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the enzyme’s reduced activity . Additionally, the compound’s structure allows it to participate in tautomerism, which can influence its reactivity and biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that its neurotoxic potentials can be observed over extended periods, affecting both behavioral parameters and biochemical markers . The compound’s stability under various conditions ensures its consistent activity during experiments .
Dosage Effects in Animal Models
The effects of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity. For instance, a dose-dependent increase in malondialdehyde concentration has been observed, although statistically insignificant . This indicates that while the compound can modulate oxidative stress, its effects are dose-dependent and require careful monitoring.
Metabolic Pathways
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s role in oxidative phosphorylation and calcium uptake suggests its involvement in energy metabolism and signaling pathways . These interactions highlight its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol within cells and tissues are essential for its activity. The compound’s interaction with transporters and binding proteins determines its localization and accumulation. Studies have shown that it can be distributed across various cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol plays a crucial role in its activity. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. This localization can affect its function, as seen in its interaction with acetylcholinesterase in the nervous system . Understanding its subcellular distribution is vital for elucidating its mechanism of action.
Eigenschaften
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-4-6(7)5(2)9(3-10)8-4/h10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUHCXLBXSSWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CO)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241091 | |
| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94230-83-8 | |
| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94230-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094230838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 94230-83-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA3EAF5R5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



